2-Naphthoyl Chloride: A Comprehensive Technical Guide for Researchers
2-Naphthoyl Chloride: A Comprehensive Technical Guide for Researchers
CAS Number: 2243-83-6
This technical guide provides an in-depth overview of 2-Naphthoyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, safety and handling protocols, synthesis, and key applications, with a focus on its role as a versatile acylating agent.
Core Chemical and Physical Properties
2-Naphthoyl chloride, also known as 2-naphthalenecarbonyl chloride, is an aromatic acyl chloride derived from naphthalene.[1] It is a solid at room temperature, appearing as a white to pale yellow or orange powder or crystalline solid.[2][3] Its fundamental properties are summarized below.
| Property | Value | Citations |
| CAS Number | 2243-83-6 | [2] |
| Molecular Formula | C₁₁H₇ClO | [2] |
| Molecular Weight | 190.63 g/mol | [2][4] |
| Appearance | White to pale yellow/orange powder or solid | [2] |
| Melting Point | 49-54 °C | [2][5] |
| Boiling Point | 306 °C (at 760 mmHg); 156-162 °C (at 7-11 mmHg) | [2][6][7] |
| Flash Point | > 110 °C (> 230 °F) | [5][7] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); Insoluble and reacts with water. | [1] |
| Purity/Assay | Typically ≥97.5% - 98% (by GC) | [2][7] |
Safety, Handling, and Storage
2-Naphthoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[5][8] Contact with water results in a vigorous reaction, liberating toxic hydrogen chloride gas.[5]
| Hazard Class & Statement | GHS Pictogram | Precautionary Measures & Storage | Citations |
| Skin Corrosion 1B | GHS05 | Handling: Use only under a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fumes. Prevent contact with skin and eyes.[5][8] | [5][7] |
| H314: Causes severe skin burns and eye damage. |
| Storage: Store in a dry, cool, and well-ventilated place away from moisture and incompatible materials (e.g., strong oxidizing agents, water). Keep containers tightly closed under an inert atmosphere. Store at 2-8 °C for optimal stability.[2][5] | [2][5][7] |
| Water-Reactive | - | First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. For eye contact, rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[5] | [5] |
Chemical Reactivity and Mechanism
The reactivity of 2-Naphthoyl chloride is dominated by the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution.[2] This reactivity allows for the efficient introduction of the 2-naphthoyl moiety onto various substrates, including alcohols, amines, and carbanions, to form corresponding esters, amides, and ketones.[2]
Caption: General mechanism of nucleophilic acyl substitution for 2-Naphthoyl chloride.
Experimental Protocols
Synthesis of 2-Naphthoyl Chloride from 2-Naphthoic Acid
This protocol describes the conversion of 2-naphthoic acid to 2-Naphthoyl chloride using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[9]
Materials:
-
2-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture. All glassware must be oven-dried.
-
Reagents: In the fume hood, charge the flask with 2-naphthoic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. Toluene can be used as a solvent if desired.[4][9]
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. A trap containing a base (e.g., NaOH solution) should be used to neutralize the toxic vapors.
-
Product: The resulting crude 2-Naphthoyl chloride, often a yellow solid upon cooling, is typically of sufficient purity for subsequent reactions.[9] If higher purity is required, it can be purified by vacuum distillation or recrystallization.
Caption: Workflow for the synthesis of 2-Naphthoyl chloride.
Representative Application: Synthesis of N-benzyl-2-naphthamide
This protocol details a standard amidation reaction, demonstrating the use of 2-Naphthoyl chloride as an acylating agent.
Materials:
-
2-Naphthoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine (as a non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Separatory funnel
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reactant Solution: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous dichloromethane. Cool the flask in an ice bath (0 °C).
-
Addition: Dissolve 2-Naphthoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl to remove excess amine and base, then with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude N-benzyl-2-naphthamide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.
Applications in Research and Development
2-Naphthoyl chloride is a valuable building block in multiple areas of chemical science.[2]
-
Pharmaceutical Synthesis: It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[2] Notably, it is used in the synthesis of Ezutromid, a utrophin modulator investigated for the treatment of Duchenne muscular dystrophy.[10] It is also employed in creating potential anti-inflammatory and analgesic drugs.[2][6]
-
Organic Synthesis: Its primary use is as an efficient acylating agent to introduce the naphthoyl group, modifying the properties of organic molecules.[2] This is fundamental in creating complex structures in multi-step syntheses.
-
Material Science: The compound serves as a monomer or modifying agent in the production of specialty polymers and resins, contributing to enhanced thermal and mechanical properties.[2]
-
Dyes and Pigments: It acts as a key component in the manufacture of certain dyes, where the naphthyl group can form part of the chromophore system.[2]
-
Analytical Chemistry: It is used as a derivatizing agent, for example, in the pre-column derivatization of amino acids for analysis by liquid chromatography-tandem mass spectrometry, enhancing their detection.[11] It has also been used to prepare amide derivatives of amphetamine enantiomers for chiral separation.[12]
Caption: Key application areas of 2-Naphthoyl chloride.
References
- 1. 2-Naphthoyl chloride | C11H7ClO | CID 75246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Naphthoyl chloride(2243-83-6) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Naphthoyl chloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. myttex.net [myttex.net]
- 9. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of SMT022357 enantiomers and in vivo evaluation in a Duchenne muscular dystrophy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
